Home > Products > Screening Compounds P105940 > N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea -

N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea

Catalog Number: EVT-3625533
CAS Number:
Molecular Formula: C14H20BrN3S
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea is a thiourea derivative containing a bromophenyl group and a piperidinylethyl substituent. This compound has been investigated for its potent anti-HIV activity, specifically as a non-nucleoside reverse transcriptase inhibitor (NNRTI). []

Synthesis Analysis

While the provided papers do not detail the specific synthesis of N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, they describe similar thiourea derivatives. These syntheses likely involve reacting a suitable isothiocyanate, such as 4-bromophenyl isothiocyanate, with a corresponding amine, in this case, 2-(1-piperidinyl)ethanamine. This reaction would form the desired thiourea compound. []

Mechanism of Action

Although the provided papers focus on related compounds, the mechanism of action of N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea as an NNRTI likely involves binding to the non-catalytic allosteric site of HIV-1 reverse transcriptase. This binding inhibits the enzyme's activity, preventing reverse transcription of the viral RNA into DNA and halting the replication cycle of the virus. []

Applications

N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea exhibits potent anti-HIV activity in vitro against the HIV-1 strain HTLVIIIB in human peripheral blood mononuclear cells. [] This activity highlights its potential as a lead compound for developing new anti-HIV drugs.

N-[2-(1-Piperidine)ethyl]-N′-[2-(pyridyl)] thiourea

Compound Description: This compound serves as a foundational structure in a study investigating novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. [] It exhibits no anti-HIV activity even at high concentrations (100 μM). []

Relevance: This compound shares the core thiourea structure and the 2-(1-piperidinyl)ethyl moiety with N-(4-Bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea. The primary difference lies in replacing the 4-bromophenyl group with a 2-pyridyl group. This substitution significantly influences the anti-HIV activity. []

N-[2-(1-Piperidine)ethyl]-N′-[2-(5-bromopyridyl)] thiourea (Compound 2)

Compound Description: This compound is a derivative of N-[2-(1-Piperidine)ethyl]-N′-[2-(pyridyl)] thiourea designed as a potential NNRTI. [] Unlike its parent compound, it demonstrates potent anti-HIV activity at nanomolar concentrations. []

N-[2-(2-Methylpiperidinylethyl)]-N′-[2-(5-bromopyridyl)] thiourea (Compound 4)

Compound Description: This derivative, designed as a potential NNRTI, incorporates a methyl group at the 2-position of the piperidine ring. [] This modification leads to enhanced anti-HIV activity compared to the unsubstituted piperidinyl analogue (compound 2). []

Relevance: This compound is structurally analogous to N-(4-Bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, featuring the thiourea core and the 5-bromopyridyl group. The key distinction lies in the methyl substitution on the piperidine ring, highlighting the impact of even minor structural changes on the biological activity of this class of compounds. []

Properties

Product Name

N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea

IUPAC Name

1-(4-bromophenyl)-3-(2-piperidin-1-ylethyl)thiourea

Molecular Formula

C14H20BrN3S

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C14H20BrN3S/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19)

InChI Key

YQEKOWIWTHUKPX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.